molecular formula C20H17FN4O4S2 B2762751 Methyl 4-(2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 893358-85-5

Methyl 4-(2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2762751
CAS RN: 893358-85-5
M. Wt: 460.5
InChI Key: AYGGZJIKAASZQC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a thiadiazole ring, an acetamido group, and a benzoate ester. These groups are common in many pharmaceuticals and could potentially contribute to biological activity .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound and its functional groups .

Scientific Research Applications

Anticancer and Antimicrobial Activities

This compound and its derivatives have been explored for their potential anticancer and antimicrobial activities. Studies have synthesized various derivatives to evaluate their biological activities, revealing promising anticancer results against breast cancer and appreciable antibacterial activity. The structure-activity relationship (SAR) analysis of these derivatives provides insights into their mechanism of action and potential for further development as therapeutic agents. Moreover, the synthesis approaches and spectral features of these compounds are studied using DFT calculations, highlighting their chemical reactivity and stability which are crucial for their biological efficacy (Sraa Abu-Melha, 2021).

Bioactive Compound Studies

Research into the molecular aggregation and fluorescence effects of thiadiazole derivatives, closely related to Methyl 4-(2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, has provided valuable insights into their bioactive properties. These studies focus on the dual fluorescence and aggregation-induced effects in aqueous solutions, offering a deeper understanding of the compound's behavior in biological systems. Such insights are essential for the design of bioactive compounds with enhanced efficacy and reduced side effects (A. Matwijczuk et al., 2018).

Pharmacokinetic and Metabolism Studies

The pharmacokinetics and metabolism of closely related compounds have been extensively studied, providing a foundation for understanding the absorption, distribution, metabolism, and excretion (ADME) of Methyl 4-(2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. Such studies are crucial for predicting the compound's behavior in the human body, optimizing its therapeutic potential, and minimizing adverse effects. By investigating the metabolic pathways and identifying major metabolites, researchers can design more effective and safer drugs (C. Renzulli et al., 2011).

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. If it shows promise, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

methyl 4-[[2-[[5-[[2-(4-fluorophenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S2/c1-29-18(28)13-4-8-15(9-5-13)22-17(27)11-30-20-25-24-19(31-20)23-16(26)10-12-2-6-14(21)7-3-12/h2-9H,10-11H2,1H3,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGGZJIKAASZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

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